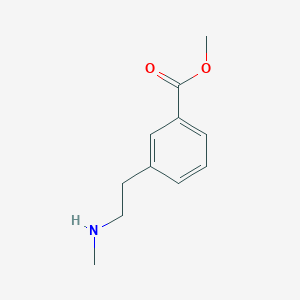

Methyl 3-(2-(methylamino)ethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-[2-(methylamino)ethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2/h3-5,8,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWTYAUQMLYTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2 Methylamino Ethyl Benzoate

Established Synthetic Pathways

The synthesis of Methyl 3-(2-(methylamino)ethyl)benzoate can be approached through several established routes, leveraging classical organic reactions. These pathways often involve the sequential construction of the target molecule by forming the ester and the side-chain in separate or combined steps.

Preparation from Methyl 3-Bromomethylbenzoate Precursors

A common strategy in organic synthesis is to utilize commercially available or readily synthesized precursors. Methyl 3-(bromomethyl)benzoate serves as a key intermediate for introducing substituents at the meta position of the benzoate (B1203000) ring. chemicalbook.comsigmaaldrich.com The bromine atom at the benzylic position is a good leaving group, making it susceptible to nucleophilic substitution.

A plausible, though not directly documented, pathway to the target compound's scaffold involves a two-step sequence starting from Methyl 3-(bromomethyl)benzoate.

Cyanation : The first step would be a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to replace the bromine and form Methyl 3-(cyanomethyl)benzoate. This reaction extends the carbon chain by one atom. A similar strategy has been reported for the synthesis of Methyl 3-(2-amino-2-thioxoethyl) benzoate, which proceeds via a cyanidation step following chloromethylation.

Reduction and N-Alkylation : The resulting nitrile group can then be reduced to a primary amine, yielding Methyl 3-(2-aminoethyl)benzoate. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Subsequent N-methylation of the primary amine with a methylating agent (e.g., methyl iodide or formaldehyde/formic acid) would yield the final product, this compound.

Alternatively, related syntheses show that bromomethyl benzoates can react directly with amines. For instance, the synthesis of the drug Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with an amine to form a new carbon-nitrogen bond. google.com This suggests a potential, more direct route if a suitable nucleophile corresponding to the entire side chain were available.

Amine Alkylation and Esterification Routes

These routes involve forming the carbon-carbon and carbon-nitrogen bonds of the side chain on the benzene (B151609) ring before or after the esterification of the carboxylic acid group.

Friedel-Crafts Acylation : A hypothetical route could start with methyl benzoate. A Friedel-Crafts acylation using a reagent like 2-chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce a -C(O)CH₂Cl group at the meta position. khanacademy.orgmdpi.com The ketone could then be reduced to a methylene (B1212753) group, and the chloride substituted with methylamine (B109427) to form the desired side chain. The order of these steps would be crucial to avoid unwanted side reactions.

Esterification as a Final Step : A more common strategy involves constructing the 3-(2-(methylamino)ethyl)benzoic acid molecule first, followed by esterification. The synthesis of the acid could be achieved through various multi-step sequences. Once the acid is obtained, a standard Fischer esterification, reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, would yield the final methyl ester. quora.com

Multi-Step Synthesis Strategies for Related Benzoate Esters

The synthesis of substituted benzoates often requires careful strategic planning, particularly concerning the order of reactions to ensure correct regioselectivity. lumenlearning.comyoutube.com

The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution (EAS) reactions. This property is advantageous for the synthesis of the target compound, as it directs incoming electrophiles to the desired meta-position.

A general multi-step strategy could be:

Start with a meta-directing group : Begin with a molecule that already has a meta-director, such as benzoic acid or methyl benzoate.

Introduce the side chain precursor : Perform an EAS reaction, such as Friedel-Crafts acylation, to add a precursor to the side chain at the meta position. youtube.com

Functional Group Interconversion : Modify the introduced precursor through a series of reactions (e.g., reduction, substitution, alkylation) to build the final -(CH₂)₂NHCH₃ side chain. youtube.comyoutube.com

Esterification (if necessary) : If starting with benzoic acid, perform the esterification as one of the final steps.

This approach ensures that the substituents are placed in the correct 1,3-relationship on the benzene ring. The synthesis of Benzocaine (ethyl 4-aminobenzoate), for example, involves a carefully planned sequence of oxidation and reduction steps to achieve the desired product, highlighting the importance of reaction order.

Table 1: Overview of Multi-Step Synthesis Strategies for Benzoate Esters

| Strategy | Key Principle | Example Application for Target Compound |

| Precursor Functionalization | Modifying a reactive handle on a pre-formed benzoate ester. | Starting with Methyl 3-(bromomethyl)benzoate and performing substitution reactions. |

| Ring Functionalization | Building the side chain directly onto the aromatic ring using EAS reactions. | Friedel-Crafts acylation of methyl benzoate followed by side-chain modification. |

| Late-Stage Esterification | Constructing the substituted benzoic acid first, then forming the ester. | Synthesizing 3-(2-(methylamino)ethyl)benzoic acid and then reacting it with methanol. |

| Regioselective Control | Utilizing the directing effects of existing substituents to guide new groups. | Using the meta-directing ester group to control the position of side-chain addition. lumenlearning.com |

Development of Novel Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer reaction protocols. Research into novel approaches for synthesizing esters and related compounds is ongoing, with a focus on green chemistry and advanced energy sources.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. lumenlearning.comyoutube.com The synthesis of this compound can be made more environmentally benign by applying these principles:

Catalysis over Stoichiometric Reagents : Traditional esterification often uses stoichiometric amounts of strong acids like H₂SO₄, leading to significant waste. The use of recoverable solid acid catalysts, such as zirconium or titanium-based solid acids, offers a greener alternative that minimizes waste and allows for catalyst recycling. chemicalbook.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. ethz.ch

Energy Efficiency : Employing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure or using alternative energy sources like microwaves.

Microwave-Assisted Synthesis Investigations of Related Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Instead of conventional heating, microwave irradiation directly and efficiently heats the reacting molecules, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.net

Studies on the synthesis of various benzoate esters have demonstrated the effectiveness of microwave irradiation. For example, the esterification of benzoic acid with alcohols can be completed in minutes under microwave heating, compared to hours with conventional refluxing. msu.edursc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoate Esters

| Reaction | Method | Reaction Time | Yield | Reference |

| Butyl Benzoate Synthesis | Conventional Heating | 45 minutes | Not specified | msu.edu |

| Butyl Benzoate Synthesis | Microwave-Assisted | 6 minutes | Not specified | msu.edu |

| Ethyl Benzoate Synthesis | Conventional Heating | Long heating times | Lower | researchgate.net |

| Ethyl Benzoate Synthesis | Microwave-Assisted | 5 minutes | 97% | researchgate.net |

| Methyl Benzoate Synthesis | Microwave-Assisted (NFSi catalyst) | 30 minutes | Quantitative | rsc.org |

These findings suggest that a microwave-assisted Fischer esterification of 3-(2-(methylamino)ethyl)benzoic acid would likely be a rapid and efficient method for producing the target compound.

Precursor Chemistry and Intermediate Compounds

The formation of this compound relies on the careful synthesis and purification of its precursors. The journey from basic starting materials to the final product involves the creation of a crucial aminoethyl benzoate structure, which itself is derived from a more fundamental benzoate building block.

Synthesis of Methyl 3-(2-Aminoethyl)benzoate and Derivatives

A key intermediate in the synthesis of the target molecule is Methyl 3-(2-aminoethyl)benzoate. A common and effective route to this compound begins with Methyl 3-(cyanomethyl)benzoate. The synthesis of this cyanomethyl intermediate can be achieved through various methods, including the reaction of 3-bromomethyl-benzoic acid methyl ester with potassium cyanide in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide group.

Another patented method starts from m-toluic acid, which is first acylated with thionyl chloride and then chlorinated. The resulting product is esterified with methanol, followed by a cyanation reaction using sodium cyanide in the presence of a phase transfer catalyst to yield Methyl 3-(cyanomethyl)benzoate. google.com

Once Methyl 3-(cyanomethyl)benzoate is obtained, the next critical step is the reduction of the nitrile (cyano) group to a primary amine, yielding Methyl 3-(2-aminoethyl)benzoate. A well-established method for this transformation is catalytic hydrogenation. Raney nickel is a commonly employed catalyst for the reduction of nitriles. masterorganicchemistry.comyoutube.comacs.orgyoutube.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol. This method is advantageous as it can selectively reduce the nitrile group without affecting the ester functionality. orgsyn.orgorgsyn.org

With the successful synthesis of Methyl 3-(2-aminoethyl)benzoate, the final step to obtain the target compound is the introduction of a methyl group to the primary amine. The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of primary amines. wikipedia.orgnrochemistry.comjk-sci.comyoutube.comorganic-chemistry.org This reaction involves treating the primary amine with an excess of formic acid and formaldehyde. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.orgorgsyn.orgwhilesciencesleeps.comchimia.chgoogle.com The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid to the N-methylated amine. A significant advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage and avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org For the synthesis of a secondary amine like this compound, the stoichiometry of the reagents can be controlled to favor mono-methylation.

Interactive Table: Synthetic Steps for this compound

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | m-Toluic acid | Thionyl chloride, Chlorine, Methanol, Sodium cyanide | Methyl 3-(cyanomethyl)benzoate |

| 2 | 3-Bromomethyl-benzoic acid methyl ester | Potassium cyanide, DMF | Methyl 3-(cyanomethyl)benzoate |

| 3 | Methyl 3-(cyanomethyl)benzoate | Raney Nickel, Hydrogen | Methyl 3-(2-aminoethyl)benzoate |

| 4 | Methyl 3-(2-aminoethyl)benzoate | Formic acid, Formaldehyde | This compound |

Role of Methyl Benzoate as a Core Building Block

Methyl benzoate serves as the foundational structural core for the synthesis of this compound and its precursors. The synthesis of methyl benzoate itself is a classic example of Fischer esterification, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. uomustansiriyah.edu.iq The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. uomustansiriyah.edu.iq

The methyl benzoate core provides the necessary aromatic ring and the methyl ester group. Subsequent reactions then focus on introducing and modifying the substituent at the meta-position (position 3) of the benzene ring to build the desired (methylamino)ethyl side chain. For instance, a synthetic route to an intermediate, methyl 3-(2-amino-2-thioxoethyl) benzoate, utilizes methyl benzoate as the starting raw material, which undergoes chloromethylation and cyanidation as key steps. researchgate.net This highlights the versatility of the methyl benzoate scaffold in the elaboration of more complex molecules.

Interactive Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₁H₁₅NO₂ | 193.24 |

| Methyl 3-(2-Aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 |

| Methyl 3-(cyanomethyl)benzoate | C₁₀H₉NO₂ | 175.18 |

| Methyl Benzoate | C₈H₈O₂ | 136.15 |

Chemical Reactivity and Reaction Mechanisms of Methyl 3 2 Methylamino Ethyl Benzoate

General Reaction Classes

The reactivity of Methyl 3-(2-(methylamino)ethyl)benzoate can be categorized based on the functional group undergoing transformation.

The methyl ester moiety is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. libretexts.org

Ester Hydrolysis: The ester can be cleaved to yield the corresponding carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to form 3-(2-(methylamino)ethyl)benzoic acid and methanol. This reaction is reversible and exists in equilibrium. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification) : When heated with a base like sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to form the sodium salt of the carboxylic acid (a carboxylate) and methanol. libretexts.orglibretexts.org This process is called saponification. libretexts.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com For the reaction to proceed to completion, the reactant alcohol is typically used in large excess as the solvent to shift the equilibrium. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 3-(2-(methylamino)ethyl)benzoic Acid + Methanol | Heat, excess water libretexts.orglibretexts.org |

| Base-Promoted Hydrolysis (Saponification) | NaOH or KOH, H₂O | Sodium or Potassium 3-(2-(methylamino)ethyl)benzoate + Methanol | Heat, stoichiometric base libretexts.orglibretexts.org |

| Transesterification | R'OH, H⁺ or R'O⁻ (catalyst) | Alkyl 3-(2-(methylamino)ethyl)benzoate + Methanol | Excess R'OH as solvent libretexts.orgmasterorganicchemistry.com |

The secondary amine in the side chain is a nucleophilic center and can undergo several characteristic reactions.

Alkylation : The amine can be alkylated by reaction with alkyl halides, leading to the formation of a tertiary amine.

Acylation : Reaction with acylating agents such as acyl chlorides or acid anhydrides will convert the secondary amine into an amide. This is a type of nucleophilic acyl substitution. libretexts.org

Condensation Reactions : The amine can potentially react with carbonyl compounds like aldehydes and ketones. Condensation reactions of secondary amines with carbonyls can lead to the formation of enamines. nih.gov

| Reaction Type | Reagents | Product Functional Group | General Principle |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Nucleophilic substitution at the alkyl halide. |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) or Anhydride (B1165640) | Amide | Nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.org |

| Condensation | Aldehyde or Ketone | Enamine | Nucleophilic addition to the carbonyl followed by dehydration. nih.gov |

The benzene (B151609) ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the two existing substituents: the methyl ester and the (methylamino)ethyl side chain. nih.gov

The methyl ester group (-COOCH₃) is an electron-withdrawing group and is therefore deactivating and a meta-director . rsc.org

The alkyl side chain (-CH₂CH₂NHCH₃) is generally considered an electron-donating group and is therefore activating and an ortho-, para-director .

The outcome of an electrophilic substitution reaction will depend on the reaction conditions. In strongly acidic media, such as those used for nitration, the amine group will be protonated to form an ammonium (B1175870) ion (-CH₂CH₂N⁺H₂CH₃). This protonated group becomes strongly electron-withdrawing and thus deactivating and meta-directing. This reinforces the meta-directing effect of the ester group.

Common functionalization reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids. aiinmr.comyoutube.com

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst like AlCl₃. researchgate.netlibretexts.org Due to the deactivating nature of the ring (especially under acidic conditions), these reactions may require harsh conditions.

| Reaction Type | Reagents | Product Functional Group | Expected Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | Predominantly meta to both substituents. rsc.orgaiinmr.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) | Meta to the ester group; may be sterically hindered. libretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen (-Br or -Cl) | Meta to the ester group. |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions provides insight into the reactivity and potential for synthetic manipulation.

The hydrolysis and transesterification of the ester proceed through well-established nucleophilic acyl substitution mechanisms.

Acid-Catalyzed Ester Hydrolysis Mechanism :

Protonation : The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). libretexts.org

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. libretexts.org

Deprotonation : The protonated carbonyl of the final carboxylic acid is deprotonated to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification) Mechanism :

Nucleophilic Attack : The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org

Elimination : The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. libretexts.org

Deprotonation : The liberated methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and methanol. libretexts.org

The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the stability of the intermediate carbocation (the arenium ion or sigma complex).

Mechanism of Nitration :

Formation of the Electrophile : Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

Nucleophilic Attack : The π electrons of the aromatic ring attack the nitronium ion. aiinmr.com This attack is directed by the existing substituents. For this compound, under these strongly acidic conditions, both the ester and the protonated amine direct the attack to the meta positions relative to themselves. Attack at the 5-position (meta to both groups) would be strongly favored.

Resonance Stabilization : The resulting carbocation, the arenium ion, is stabilized by resonance. Examination of the resonance structures for ortho, para, and meta attack shows that meta attack is favored for a meta-directing group because it avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing group.

Deprotonation : A base (like HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, predominantly Methyl 5-nitro-3-(2-(methylamino)ethyl)benzoate. aiinmr.com

Rearrangement Reactions and Intermolecular Processes of this compound

The study of rearrangement reactions and intermolecular processes provides crucial insights into the stability, reactivity, and potential applications of a chemical compound. For this compound, a molecule possessing a secondary amine, an ethyl side chain, and a meta-substituted methyl benzoate (B1203000) ring, a variety of such reactions and interactions can be postulated based on the reactivity of its constituent functional groups and structurally analogous compounds. While direct experimental studies on the rearrangement and intermolecular processes of this compound are not extensively available in the current body of scientific literature, plausible pathways can be inferred from research on related N-alkylethyl-aminobenzoates and substituted phenethylamines.

Potential Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. The presence of both an amino group and an ester functionality on the aromatic ring of this compound suggests the potential for several types of rearrangements, particularly under thermal or photochemical conditions.

One area of interest is the potential for photochemical rearrangements, which have been observed in related aminobenzoic acid derivatives. For instance, studies on p-aminobenzoic acid have shown that irradiation can lead to the formation of new C-N and C-C bonds, resulting in dimeric structures. While the substitution pattern of this compound differs, the underlying principle of photo-induced electronic excitation leading to bond reorganization could be applicable.

Furthermore, the phenethylamine (B48288) substructure within this compound suggests the possibility of rearrangements analogous to those seen in other N-alkylated phenethylamines. Although less common, under specific catalytic or high-energy conditions, rearrangements involving the ethylamino side chain could potentially occur.

Intermolecular Processes

The intermolecular forces at play significantly influence the physical properties and macroscopic behavior of this compound. The key intermolecular interactions expected are hydrogen bonding and van der Waals forces.

The secondary amine group (-NH-) is a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom itself are hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. The strength and nature of this hydrogen bonding can be influenced by the solvent environment. For example, in protic solvents, competition for hydrogen bonding sites would occur between the solute and solvent molecules.

Computational studies on related molecules, such as m-aminobenzoic acid, have explored the competition between hydration of a protonated amine and a neutral carboxylic acid, highlighting the role of water bridges in stabilizing certain conformations. nih.gov Such studies suggest that in the presence of water, intricate hydrogen-bonding networks would be established with this compound.

The conformation of the ethylamino side chain relative to the benzoate ring is another critical aspect of its intermolecular behavior. Research on substituted phenethylamines has shown a preference for a gauche conformation of the amino group relative to the aromatic ring in the absence of a solvent, indicating a favorable intramolecular interaction. acs.org The presence of solvent, however, can alter this preference. The conformational flexibility of the side chain in this compound would influence how it packs in the solid state and interacts with other molecules in solution.

Table 1: Calculated Conformational Energies of a Model Phenethylamine

To illustrate the concept of conformational preferences in the phenethylamine moiety, the following table presents hypothetical relative energy data for different conformers of a simplified N-methylphenethylamine model. This data is conceptual and serves to demonstrate the energetic differences that can exist between folded (gauche) and extended (anti) conformations.

| Conformer | Dihedral Angle (N-C-C-Ar) | Relative Energy (kcal/mol) | Population (%) |

| Gauche | ~60° | 0 | 75 |

| Anti | 180° | 1.5 | 25 |

This table is illustrative and based on general principles of conformational analysis of phenethylamines. The values are not derived from direct experimental measurement of this compound.

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| p-aminobenzoic acid |

| m-aminobenzoic acid |

| N-methylphenethylamine |

Design and Synthesis of Derivatives and Analogues of Methyl 3 2 Methylamino Ethyl Benzoate

Structure-Activity Relationship (SAR) Studies for Modified Benzoate (B1203000) Esters

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of Methyl 3-(2-(methylamino)ethyl)benzoate, these studies typically involve systematic modifications at three key positions: the amino group, the ethyl spacer, and the benzoate ring.

Research into phenethylamine (B48288) derivatives, the broader class to which this compound belongs, has shown that N-substitution is a key determinant of activity at various biological targets, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govbiomolther.orgbiomolther.org For instance, the synthesis of N-benzyl derivatives is a common strategy to introduce a bulky, lipophilic group, potentially enhancing binding affinity through additional hydrophobic or pi-stacking interactions. The preparation of such analogues can be achieved through several synthetic routes, including the reaction of a primary amine with benzyl (B1604629) halides or reductive amination of a primary amine with benzaldehyde. A related synthetic approach involves the reaction of a suitable carboxylic acid with N-(2-hydroxyethyl)-N-benzyl-methylamine, indicating the accessibility of such N-substituted side chains. google.com

Similarly, N,N-dimethylated analogues can be synthesized, often leading to changes in receptor selectivity and pharmacokinetic properties. The presence of a tertiary amine can alter the compound's pKa and its ability to cross the blood-brain barrier.

The following table summarizes hypothetical SAR trends based on general observations from related phenethylamine derivatives:

| R Group on Amine | Potential Impact on Activity | Rationale |

| -CH₃ (Methyl) | Baseline activity | Parent compound |

| -H (Secondary Amine) | May alter receptor selectivity | Changes in basicity and hydrogen bonding capacity |

| -CH₂Ph (Benzyl) | May increase affinity | Introduction of bulky, lipophilic group for potential hydrophobic interactions |

| -CH(CH₃)₂ (Isopropyl) | May decrease affinity due to steric hindrance | Steric bulk can prevent optimal binding |

| -(CH₃)₂ (Dimethyl) | Alters pKa and blood-brain barrier penetration | Tertiary amine formation |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds.

The two-carbon ethyl chain separating the phenyl ring from the amino group is a conserved feature in many neuroactive phenethylamines. However, modifications to this spacer can provide valuable SAR insights. Strategies include:

Homologation: Extending the chain to a propyl or butyl spacer can determine the optimal distance between the aromatic ring and the amino group for target engagement.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, into the spacer can restrict conformational flexibility. This helps to identify the bioactive conformation of the molecule.

Introduction of Substituents: Adding alkyl or hydroxyl groups to the ethyl chain can introduce new chiral centers and potential hydrogen bonding interactions, which can significantly impact potency and selectivity.

Studies on related compounds, such as ketamine esters, have shown that the length and structure of side chains can significantly influence biological activity, with longer chains sometimes leading to higher potency. mdpi.com

The characterization and confirmation of the structure of newly synthesized analogues are critical steps. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools used to determine the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. nih.govresearchgate.net For example, in N-benzyl derivatives, the appearance of signals corresponding to the benzylic protons and the aromatic protons of the benzyl group would be a key diagnostic feature. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the novel compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester and the N-H bend of the amine.

X-ray Crystallography: When a crystalline solid is obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational preferences in the solid state. nih.gov

Application as Building Blocks in Complex Molecule Synthesis

The functional groups present in this compound make it a valuable starting material or intermediate for the synthesis of more elaborate molecules, including polycyclic and heterocyclic systems, some of which may possess biological relevance.

The inherent reactivity of the amine and the potential for modification of the benzoate ester allow for the construction of various ring systems. For example, the amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. The synthesis of complex heterocyclic systems often relies on building blocks that contain both nucleophilic and electrophilic centers, or functionalities that can be converted into them. nih.govguilan.ac.ir

Methodologies such as the Pictet-Spengler reaction or Bischler-Napieralski isoquinoline (B145761) synthesis could potentially be adapted, using derivatives of this compound to create fused heterocyclic scaffolds. The general principle involves using bifunctional building blocks to construct complex molecular frameworks through sequential or one-pot reactions. nih.govcapes.gov.brberkeley.edu Research has demonstrated the synthesis of polycyclic energetic materials by combining bicyclic triazole and azetidine (B1206935) structures, showcasing the modular approach to building complex systems. nih.gov

The phenethylamine core of this compound is a common motif in many biologically active compounds. unam.edu.na As such, this molecule and its derivatives can be incorporated as fragments into larger molecules designed to target specific biological systems. For instance, β-amino acids containing heterocyclic moieties are recognized as important pharmacophores in a variety of therapeutic areas, including antiviral and anti-inflammatory agents. nih.gov

The benzoate portion of the molecule can also be a key interaction domain. Studies on brassinosteroid analogues have shown that the inclusion of a benzoate group on the side chain can significantly enhance biological activity, with further modifications on the benzoate ring, such as fluorination, fine-tuning the potency. mdpi.com This highlights how the benzoate moiety of the title compound could be a crucial element when incorporated into larger, biologically active scaffolds. Furthermore, 2-aminobenzoic acid (anthranilic acid) and its derivatives are important intermediates in the synthesis of various heterocycles and bioactive compounds. orgsyn.org This suggests that the core structure of this compound is relevant to the construction of molecules with potential therapeutic applications.

Design of Protein Degrader Building Blocks Utilizing Related Structures

The development of proteolysis-targeting chimeras (PROTACs) as a therapeutic modality has spurred extensive research into novel building blocks that constitute these heterobifunctional molecules. PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.org This process is mediated by a molecule composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. While "this compound" itself is not a prominently documented building block in PROTAC design, its structural motifs, particularly the substituted benzoate ring, are present in scaffolds that have been investigated for the development of new E3 ligase ligands.

The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). rsc.orgnih.gov The ligands for these ligases are critical components of PROTACs, and there is a continuous effort to discover novel scaffolds that offer improved physicochemical properties, binding affinities, and synthetic accessibility. acs.orgrsc.org

Recent studies have explored beyond the traditional thalidomide-based immunomodulatory drugs (IMiDs) for CRBN recruitment. acs.org Notably, research has focused on developing novel, non-phthalimide CRBN binders to overcome the inherent instability and potential off-target effects of classical IMiD scaffolds. acs.org Within this context, various phenyl and benzoate-containing structures have emerged as promising starting points.

For instance, phenyl glutarimides have been reported as a class of CRBN ligands with improved chemical stability compared to their phthalimide-based counterparts. acs.org Furthermore, the exploration of fluorinated benzamide (B126) derivatives has demonstrated that such modifications can enhance binding affinity to CRBN. acs.org This suggests that the benzoate scaffold can be effectively utilized and functionalized to create potent E3 ligase ligands.

The synthesis of PROTACs often involves the use of functionalized intermediates that can be readily coupled to a linker or a target protein ligand. An example from the literature describes the use of methyl 4-(chlorocarbonyl)benzoate as an intermediate in the synthesis of a PROTAC. nih.govresearchgate.net This highlights the utility of benzoate derivatives as versatile chemical handles in the construction of these complex molecules.

Considering the structure of "this compound," one could envision its adaptation as a building block for protein degraders. The secondary amine in the (methylamino)ethyl side chain provides a potential attachment point for a linker, which could then be connected to a warhead that binds to a target protein. The methyl ester on the benzoate ring could also be hydrolyzed to a carboxylic acid, offering another point for chemical modification and linker attachment.

The design of such a building block would involve a systematic structure-activity relationship (SAR) study to optimize its binding to an E3 ligase. This would entail synthesizing a library of analogues with variations in the substituents on the benzoate ring and modifications to the ethylamino side chain. The goal would be to identify a derivative that maintains or improves upon the binding affinity of known E3 ligase ligands while offering desirable pharmacological properties.

The following table outlines some related benzoate and phenyl-containing scaffolds that have been investigated as building blocks for protein degraders, providing a conceptual framework for how "this compound" could be similarly developed.

| Scaffold Type | E3 Ligase Target | Key Structural Features & Rationale for Use | Research Findings |

| Phenyl Glutarimides | Cereblon (CRBN) | Replacement of the phthalimide (B116566) ring of traditional IMiDs with a phenyl glutarimide (B196013) scaffold. | Demonstrates improved chemical stability over phthalimide-based recruiters and retains CRBN affinity. acs.org |

| Fluorinated Benzamides | Cereblon (CRBN) | Introduction of fluorine atoms to the benzamide core. | Perfluorination of benzamides has been shown to increase binding affinity to CRBN compared to non-fluorinated analogues. acs.org |

| Anilino Glutarimides | Cereblon (CRBN) | Incorporation of an anilino group attached to the glutarimide ring. | Can lead to significant improvements in solubility compared to classical scaffolds. acs.org |

| Methyl 4-(chlorocarbonyl)benzoate | Not a direct ligand, but a synthetic intermediate. | A reactive benzoic acid derivative used for linker attachment. | Utilized in the synthesis of IAP ligand-based PROTACs. nih.govresearchgate.net |

While direct evidence for the use of "this compound" in protein degrader design is not currently prevalent in the literature, the exploration of structurally related benzoate and phenyl derivatives as novel E3 ligase ligands indicates the potential for such scaffolds in the future of targeted protein degradation. The modular nature of PROTACs and the ongoing search for new building blocks suggest that a variety of aromatic cores, including functionalized benzoates, will continue to be a fertile ground for discovery. nih.govnih.gov

Spectroscopic and Analytical Characterization Methodologies for Methyl 3 2 Methylamino Ethyl Benzoate and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of Methyl 3-(2-(methylamino)ethyl)benzoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl side chain, the N-methyl group, and the methyl ester group. The aromatic region would likely display complex multiplets for the protons on the 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.20 - 7.90 (m, 4H) | 128.0 - 135.0 |

| -OCH₃ | 3.91 (s, 3H) | 52.2 |

| -C=O | - | 167.0 |

| Ar-CH₂- | 2.85 - 2.95 (t, 2H) | 36.0 |

| -CH₂-N | 2.75 - 2.85 (t, 2H) | 50.0 |

| N-CH₃ | 2.45 (s, 3H) | 33.5 |

Note: Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the ester, amine, and aromatic functionalities.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1715 - 1735 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Note: These are typical ranges for the specified functional groups and are based on data for similar compounds. researchgate.netnist.govnist.gov

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 193.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve key cleavages. A primary fragmentation pathway would be the benzylic cleavage, resulting in a stable benzylic cation. Another significant fragmentation would be the cleavage alpha to the nitrogen atom of the amino group.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 162 | [M - OCH₃]⁺ |

| 134 | [M - COOCH₃]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.

Method development would involve optimizing several parameters:

Column: A C18 column is a common choice for separating aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective. thermofisher.comresearchgate.net The pH of the aqueous phase can be adjusted to control the retention of the basic amine.

Detection: UV detection would be appropriate, with the wavelength set to the absorbance maximum of the benzoate (B1203000) chromophore, likely around 230-254 nm.

Flow Rate and Temperature: Typical flow rates would be around 1 mL/min, and the column temperature could be maintained at ambient or slightly elevated temperatures (e.g., 25-40°C) to ensure reproducible retention times. lcms.cz

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound may be amenable to GC analysis, although its polarity due to the amine group could lead to peak tailing.

Key considerations for GC method development include:

Derivatization: To improve volatility and reduce peak tailing, derivatization of the secondary amine group may be necessary. shimadzu.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to convert the amine into a less polar trifluoroacetyl derivative. shimadzu.com

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable for separating the compound from other components in a mixture.

Injector and Detector: A split/splitless injector would be used, and a flame ionization detector (FID) would provide good sensitivity. For definitive identification, a mass spectrometer (MS) detector is invaluable, allowing for the comparison of the obtained mass spectrum with a library or for interpretation of the fragmentation pattern. umich.edunih.gov

Temperature Program: A temperature-programmed analysis would be employed, starting at a lower temperature and ramping up to elute the compound in a reasonable time with good peak shape.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, offering a rapid and cost-effective means to assess the consumption of starting materials and the formation of products. In the synthesis of this compound and its derivatives, such as the precursor Methyl 3-(2-aminoethyl)benzoate or the protected intermediate Methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate, TLC is instrumental in determining the reaction's endpoint and identifying the presence of any byproducts.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For aromatic esters and amines like this compound, a common stationary phase is silica gel, which is polar. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation of the reactant, product, and any intermediates. A typical eluent system for compounds of this nature would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to control the retention factor (Rf) of the spots, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In a hypothetical synthesis of this compound from a precursor, aliquots of the reaction mixture would be spotted on a TLC plate at regular intervals. By comparing the spots of the reaction mixture with the spots of the starting material and the expected product, the progress of the reaction can be visualized under UV light (as aromatic compounds are often UV-active) or by staining with an appropriate developing agent. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

| Compound | Typical Stationary Phase | Typical Mobile Phase (v/v) | Expected Rf Range |

| Methyl 3-(2-aminoethyl)benzoate | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.3 - 0.5 |

| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.4 - 0.6 |

| Methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.5 - 0.7 |

Note: The Rf values provided in the table are illustrative and can vary based on the specific experimental conditions.

Crystallographic Studies for Solid-State Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the regiochemistry of substitution on the benzene ring and the conformation of the ethylamino side chain.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging and time-consuming step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the electron clouds of the atoms in the crystal is collected by a detector.

The positions and intensities of the diffraction spots are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined. This information is refined to generate a final crystal structure. The crystallographic data provides a wealth of information, including the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

Computational and Theoretical Investigations of Methyl 3 2 Methylamino Ethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on Methyl 3-(2-(methylamino)ethyl)benzoate would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule.

Following optimization, a variety of electronic properties could be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic excitability. A molecular electrostatic potential (MEP) map could also be generated to visualize regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -652.123 | Thermodynamic stability indicator |

| HOMO Energy (eV) | -6.45 | Relates to ionization potential |

| LUMO Energy (eV) | -0.89 | Relates to electron affinity |

| HOMO-LUMO Gap (eV) | 5.56 | Indicator of kinetic stability |

| Dipole Moment (Debye) | 2.78 | Overall polarity of the molecule |

Ab Initio Methods for Energetic Properties and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameters, could provide a higher level of theory for calculating the energetic properties of this compound. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain highly accurate single-point energies.

These methods would be invaluable for investigating potential reaction pathways. For instance, the mechanism of ester hydrolysis or N-methylation could be explored by calculating the transition state structures and their corresponding activation energies. This would provide a detailed, quantitative picture of the reaction kinetics.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the macroscopic and dynamic behavior of molecules.

Conformational Analysis and Intermolecular Interactions

The flexible ethylamine (B1201723) side chain of this compound allows for multiple low-energy conformations. A systematic conformational analysis, using molecular mechanics force fields, could identify the most populated conformers in different environments.

Molecular dynamics (MD) simulations could then be used to study the molecule's behavior over time, both in isolation and in the presence of solvent molecules like water. These simulations would reveal how intermolecular forces, such as hydrogen bonding between the amine group and water, or pi-stacking interactions involving the benzene (B151609) ring, influence the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) could be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax).

Furthermore, by calculating the vibrational frequencies at the optimized geometry, an infrared (IR) spectrum can be simulated. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical counterpart to experimental NMR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Hypothetical Value |

| UV-Vis | λmax | 210 nm, 254 nm |

| IR | C=O stretch | 1715 cm⁻¹ |

| IR | N-H stretch | 3350 cm⁻¹ |

| ¹H NMR | O-CH₃ chemical shift | 3.85 ppm |

| ¹³C NMR | C=O chemical shift | 166.2 ppm |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of experimental data, chemoinformatics tools can predict a variety of physicochemical and biological properties based on the molecule's structure. For this compound, numerous molecular descriptors could be calculated, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

If a series of related compounds with known biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This statistical model would correlate the calculated molecular descriptors with the observed activity, potentially identifying the key structural features responsible for the compound's biological effects. This would allow for the rational design of new, more potent analogues.

Ligand-Based and Structure-Based Design Principles

The rational design of molecules with desired biological activities can be approached from two main perspectives: ligand-based and structure-based design. The choice between these depends on the availability of structural information for the biological target.

Ligand-Based Design

In the absence of a high-resolution 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. These strategies are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, which is a phenethylamine (B48288) derivative, LBDD would involve analyzing a set of known active and inactive molecules that are structurally related to it. nih.gov

One of the primary LBDD techniques is the development of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target receptor. For this compound, a hypothetical pharmacophore could include a hydrophobic aromatic ring, a positively ionizable amine, and a hydrogen bond acceptor (the ester group), all at specific distances from each other.

Another powerful LBDD method is Quantitative Structure-Activity Relationship (QSAR) . QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in substituents on the benzene ring or modifications to the ethylamine side chain. nih.gov By measuring the biological activity of these analogs (e.g., their ability to inhibit a specific monoamine transporter), a QSAR model could be built to predict the activity of unsynthesized derivatives, thereby guiding the synthesis of more potent compounds. nih.gov

Structure-Based Design

When the three-dimensional structure of the biological target, such as a monoamine transporter, is known, structure-based drug design (SBDD) becomes a powerful tool. nih.govnih.gov Recent advances in structural biology have provided crystal structures of key transporters like the dopamine (B1211576) and serotonin (B10506) transporters, which are potential targets for phenethylamine compounds. nih.gov

Molecular docking is a cornerstone of SBDD. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A docking study of this compound into the binding site of a monoamine transporter could reveal key interactions, such as hydrogen bonds between the methylamino group and polar residues in the receptor, or hydrophobic interactions between the benzene ring and nonpolar pockets. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex. MD simulations provide a dynamic view of the binding event, allowing researchers to observe the conformational changes in both the ligand and the protein over time, and to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. nih.gov

| Design Principle | Methodology | Application to this compound |

| Ligand-Based | Pharmacophore Modeling | Identification of key chemical features for biological activity based on known active analogs. |

| QSAR | Predicting the biological activity of novel derivatives based on their structural properties. | |

| Structure-Based | Molecular Docking | Predicting the binding pose and key interactions within the active site of a target protein. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex to assess stability and binding affinity. |

Virtual Screening and Lead Optimization Strategies for Derivatives

Building upon the principles of ligand- and structure-based design, computational methods can be used to screen large libraries of compounds and to refine promising "hit" molecules into "lead" compounds with improved properties.

Virtual Screening

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimentally screening large compound libraries.

Ligand-Based Virtual Screening (LBVS): If a reliable pharmacophore model has been developed for a set of active compounds related to this compound, this model can be used as a 3D query to search for other molecules in a database that fit the pharmacophore. nih.gov

Structure-Based Virtual Screening (SBVS): With a 3D structure of the target protein, molecular docking can be used to screen vast libraries of compounds. nih.govresearchgate.netfrontiersin.org In the context of this compound derivatives, a library of commercially available or synthetically accessible benzoic acid and phenethylamine derivatives could be docked into the active site of a relevant monoamine transporter. nih.govnih.gov The top-scoring compounds would then be selected for experimental testing.

Lead Optimization

Once a "hit" compound is identified through virtual screening or initial experimental assays, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this iterative process. depositolegale.itnih.govucl.ac.uknih.gov

For a lead compound derived from this compound, computational chemists could explore various chemical modifications. For example, they could investigate the effect of adding different substituents to the benzene ring to enhance binding affinity or to block metabolic pathways. Free energy perturbation (FEP) is a rigorous computational method that can accurately predict the change in binding affinity resulting from small chemical modifications, providing valuable guidance for synthetic efforts. depositolegale.it

The process of lead optimization is often guided by a "design-make-test-analyze" cycle, where computational design informs the synthesis of new compounds, which are then tested experimentally, and the results are analyzed to inform the next round of design.

| Strategy | Computational Method | Objective for Derivatives of this compound |

| Virtual Screening | Ligand-Based Virtual Screening | To identify novel scaffolds with similar pharmacophoric features. |

| Structure-Based Virtual Screening | To identify new compounds that are predicted to bind to the target protein with high affinity. | |

| Lead Optimization | Free Energy Perturbation (FEP) | To quantitatively predict the impact of chemical modifications on binding potency. |

| ADMET Prediction | To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of derivatives. |

Biological and Biochemical Studies in Vitro and Molecular Level of Methyl 3 2 Methylamino Ethyl Benzoate and Its Analogues

Enzymatic Interactions and Modulation

The ability of small molecules to interact with and modulate the activity of enzymes is a critical area of research, underpinning the development of new therapeutic agents. This section explores the enzymatic interactions of benzoate (B1203000) derivatives, focusing on enzyme inhibition and the modulation of key neurological systems.

Investigation of Enzyme Inhibition and Activation Mechanisms (e.g., DNA Gyrase Inhibition by Derivatives)

While specific studies on the DNA gyrase inhibitory activity of Methyl 3-(2-(methylamino)ethyl)benzoate are not prominent in the literature, research on related benzoate derivatives has demonstrated the potential for this class of compounds to target this essential bacterial enzyme. DNA gyrase, a type II topoisomerase, is a well-validated target for antibiotics due to its crucial role in DNA replication and transcription.

Derivatives of gallic acid, a phenolic acid related to benzoic acid, have been identified as potent inhibitors of bacterial DNA gyrase. nih.gov For instance, digallic acid and other gallate derivatives with long hydrophobic chains, such as dodecyl gallate, have been shown to be effective inhibitors. nih.gov These compounds act as competitive inhibitors of the ATPase activity of DNA gyrase, binding to a cavity near the ATP-binding site on the GyrB subunit. nih.gov This inhibition prevents the enzyme from carrying out its function, ultimately leading to bacterial cell death. nih.gov

Furthermore, benzothiazole-based compounds, which can be considered structural analogues in the broader context of aromatic inhibitors, have been developed as potent DNA gyrase inhibitors with activity against clinically important pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govresearchgate.net, rsc.org Optimization of these scaffolds, including modifications to the substituent groups, has led to improved solubility and enhanced inhibitory activity against both DNA gyrase and the related enzyme, topoisomerase IV. nih.gov

The table below summarizes the inhibitory activities of some benzoate-related derivatives against DNA gyrase.

| Compound/Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Key Findings |

| Digallic Acid & Gallate Derivatives | DNA Gyrase, Topoisomerase IV | Competitive inhibition of ATPase activity | Potent inhibition, with activity correlated to the length of the hydrophobic chain. nih.gov |

| Benzothiazole Derivatives | DNA Gyrase, Topoisomerase IV | Not specified | Potent activity against Gram-negative bacteria; solubility and efficacy can be improved through structural modification. nih.gov |

| Coumarin-Based Inhibitors (with hydroxybenzoate moiety) | DNA Gyrase | Competitive inhibition of ATPase activity | The isopentenyl moiety on the hydroxybenzoate group is crucial for binding affinity to the gyrase. researchgate.net |

Studies on Cholinergic and Dopaminergic System Modulation at a Molecular Level

The cholinergic and dopaminergic systems are critical for a wide range of physiological functions, including movement, mood, and cognition. wikipedia.org Several studies on analogues of this compound suggest that benzoate derivatives can modulate these neurotransmitter systems at a molecular level.

Research on sodium benzoate, a simple benzoate analogue, has shown that it can stimulate the production of dopamine (B1211576) in dopaminergic neuronal cells. nih.gov This effect is mediated through the upregulation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov The proposed mechanism involves the activation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of the tyrosine hydroxylase gene. nih.gov Oral administration of sodium benzoate has been observed to increase dopamine levels in the striatum of mice. nih.gov

Furthermore, compounds with structural similarities to the (methylamino)ethyl side chain of the target molecule, such as cathinones, are known to have significant effects on both dopaminergic and cholinergic systems. Cathinone can stimulate the release of dopamine and inhibit the reuptake of other monoamines. wikipedia.org It can also indirectly affect cholinergic signaling by blocking prejunctional adrenergic receptors and activating certain serotonin (B10506) receptors, which in turn can inhibit smooth muscle contraction. wikipedia.org Procaine, an amino ester local anesthetic, has also been shown to increase dopamine and serotonin levels in the brain. wikipedia.org

The table below outlines the observed effects of related compounds on the cholinergic and dopaminergic systems.

| Compound | System(s) Affected | Molecular-Level Effect |

| Sodium Benzoate | Dopaminergic | Upregulates tyrosine hydroxylase expression via CREB activation, leading to increased dopamine synthesis. nih.gov |

| Cathinone | Dopaminergic, Cholinergic | Stimulates dopamine release; inhibits monoamine reuptake; modulates cholinergic activity indirectly. wikipedia.org |

| Procaine | Dopaminergic, Serotonergic | Increases levels of dopamine and serotonin in the brain. wikipedia.org |

Impact on Cellular Signaling Pathways (Molecular Level)

Beyond direct enzyme and receptor interactions, benzoate analogues can influence fundamental cellular signaling pathways. Studies on sodium benzoate have revealed its capacity to impact pathways related to stress response, cell survival, and inflammation.

In the nematode Caenorhabditis elegans, sodium benzoate has been shown to induce fat accumulation and reduce lifespan by inhibiting the SKN-1/Nrf2 signaling pathway. nih.gov, nih.gov This pathway is a critical regulator of the cellular response to oxidative stress. nih.gov Inhibition of this pathway by sodium benzoate leads to increased oxidative stress and has been linked to effects on liver and kidney function in rats. nih.gov

In mammalian cells, sodium benzoate has been reported to induce cytotoxicity in a dose-dependent manner. researchgate.net It can trigger apoptosis, disrupt calcium homeostasis, and alter the mitochondrial membrane potential. researchgate.net Furthermore, in cardiac tissues of rats, sodium benzoate has been shown to activate caspase-3, a key executioner enzyme in apoptosis, and stimulate autophagy in a dose-dependent manner, indicating its potential to modulate fundamental cellular life and death processes. ekb.eg Sodium benzoate can also stimulate the secretion of pro-inflammatory cytokines through reactive oxygen species (ROS) signaling, which activates NF-κB via MAP kinase pathways. ucl.ac.uk

Biosynthetic Pathways and Biocatalysis

The synthesis of benzoate esters can be achieved through both natural biosynthetic pathways in organisms and through biocatalytic methods in a laboratory setting. This section explores the enzymatic routes to the formation of these compounds.

Exploration of Enzymatic Biosynthesis (e.g., BAHD acyltransferase activity for related benzoate esters)

The biosynthesis of methyl benzoate in plants is a well-studied process. frontiersin.org In many plant species, it is synthesized from benzoic acid and S-adenosyl-L-methionine (SAM) by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov

More recently, a novel biosynthetic route involving the BAHD family of acyltransferases has been identified. frontiersin.org In the lily Lilium oriental hybrid 'Siberia', a BAHD acyltransferase designated LoAAT1 has been shown to be responsible for the formation of both ethyl benzoate and methyl benzoate. frontiersin.org This enzyme utilizes benzoyl-CoA and the corresponding alcohol (ethanol or methanol) as substrates. frontiersin.org This discovery represents an alternative mechanism for the formation of benzoate esters in plants. frontiersin.org The enzymatic synthesis of methyl benzoate has also been demonstrated in vitro using lipase (B570770) from Candida rugosa in an organic medium. nih.gov

The table below details the enzymes involved in the biosynthesis of related benzoate esters.

| Enzyme | Substrates | Product | Organism/Source |

| S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) | Benzoic acid, S-adenosyl-L-methionine | Methyl benzoate | Snapdragon (Antirrhinum majus) nih.gov |

| BAHD acyltransferase (LoAAT1) | Benzoyl-CoA, Methanol (B129727)/Ethanol | Methyl benzoate, Ethyl benzoate | Lily (Lilium oriental hybrid 'Siberia') frontiersin.org |

| Lipase | Benzoic acid, Methanol | Methyl benzoate | Candida rugosa nih.gov |

Biotransformation Studies of Related Benzoate Esters

The metabolism and biotransformation of benzoate esters and related compounds have been investigated in various biological systems. For example, studies on the metabolism of potassium para-aminobenzoate in rats have shown that it is metabolized into several key products, including p-aminobenzoylacetyl ester, p-aminobenzoylglucuronide, and p-aminobenzoylglycine. nih.gov Chronic administration of para-aminobenzoate was found to stimulate its own metabolism, leading to increased excretion of its metabolites over time. nih.gov

Engineered microorganisms have also been utilized for the biotransformation of benzoates. In one study, recombinant Escherichia coli expressing benzoate-CoA ligase and benzophenone (B1666685) synthase were able to transform sodium benzoate into 2,4,6-trihydroxybenzophenone. rsc.org, researchgate.net This demonstrates the potential for using engineered metabolic pathways to produce more complex derivatives from simple benzoate precursors. rsc.org

Molecular Target Identification and Characterization

The initial step in understanding the biological effects of a compound like this compound involves identifying and characterizing its molecular targets. This is primarily achieved through a combination of in-vitro assays and computational modeling.

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays are crucial for identifying the primary molecular targets of a new chemical entity and for understanding its potential pharmacological effects. The core principle of these assays is to measure the interaction between the compound of interest and a target receptor, often by using a radiolabeled ligand that is known to bind to the receptor.

A standard method is the competitive binding assay. In this setup, a constant concentration of a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The compound of interest, in this case, this compound, is then added in increasing concentrations. By measuring the displacement of the radiolabeled ligand, the affinity of the test compound for the receptor can be determined.

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the test compound required to displace 50% of the specific binding of the radiolabeled ligand. The Ki value is a more absolute measure of binding affinity, derived from the IC50 value and the affinity of the radiolabeled ligand for the receptor.

Given the structural similarity of this compound to phenethylamine (B48288) derivatives, a relevant screening panel would include a variety of G-protein coupled receptors (GPCRs), particularly those for monoamine neurotransmitters such as serotonin (5-HT), dopamine (D), and norepinephrine (B1679862) (NE) receptors.

Illustrative Data Table for Receptor Binding Affinity:

The following table is a hypothetical representation of data that could be generated from receptor binding assays for a compound like this compound, based on activities of related phenethylamine compounds.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | >1000 |

| 5-HT2A | 150 |

| 5-HT2C | 250 |

| D1 | >1000 |

| D2 | 800 |

| α1-adrenergic | 500 |

| α2-adrenergic | 900 |

| H1 | >1000 |

This table is for illustrative purposes only. The values are not actual experimental data for this compound.

To gain a deeper understanding of how this compound interacts with its potential molecular targets at an atomic level, protein-ligand interaction analysis is employed. This can be achieved through experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, or through computational methods such as molecular docking and molecular dynamics simulations.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. A three-dimensional model of the target protein is used, and the ligand is computationally "docked" into the binding site. A scoring function is then used to estimate the binding affinity and to identify the most likely binding pose.

Illustrative Data Table for Molecular Docking Interactions:

This table provides a hypothetical summary of potential interactions identified through molecular docking of this compound with a hypothetical receptor binding site.

| Interacting Residue | Interaction Type | Distance (Å) |

| Aspartic Acid 115 | Hydrogen Bond (with amine) | 2.8 |

| Phenylalanine 250 | π-π Stacking (with phenyl ring) | 4.5 |

| Serine 150 | Hydrogen Bond (with ester carbonyl) | 3.1 |

| Leucine 200 | Hydrophobic Interaction | 3.9 |

| Tryptophan 246 | Hydrophobic Interaction | 4.2 |

This table is for illustrative purposes only. The residues and distances are hypothetical and not based on experimental data for this compound.

Molecular Dynamics Simulations: